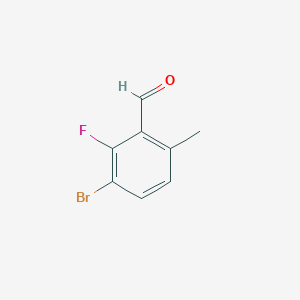

3-Bromo-2-fluoro-6-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-fluoro-6-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO/c1-5-2-3-7(9)8(10)6(5)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASJMFLMYLFOES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Procurement of 3-Bromo-2-fluoro-6-methylbenzaldehyde: A Technical Guide for Chemical Researchers

For researchers and professionals in drug development, the strategic acquisition and application of specialized chemical intermediates are paramount. 3-Bromo-2-fluoro-6-methylbenzaldehyde stands as a key exemplar of a substituted benzaldehyde with significant potential in medicinal chemistry. This guide provides an in-depth analysis of its procurement, a plausible synthetic pathway, and its anticipated role in the synthesis of complex molecular architectures.

Commercial Availability and Procurement Strategy

Initial market analysis indicates that this compound is not a readily available, off-the-shelf compound. Major suppliers like Sigma-Aldrich list the molecule (MDL number: MFCD26687661), but it is often marked as not available for sale in certain regions, suggesting it is likely produced on a made-to-order or custom synthesis basis.[1]

Table 1: Procurement Overview for this compound

| Parameter | Status | Recommended Action |

| Off-the-Shelf Availability | Limited to None | Direct purchase is unlikely. |

| CAS Number | 2057313-06-5 | Use this for specific inquiries. |

| Primary Procurement Route | Custom Synthesis | Engage with chemical synthesis service providers. |

| Lead Time | Variable (Weeks to Months) | Dependent on the supplier's capacity and synthetic complexity. |

| Pricing | Quote-Based | Varies significantly based on quantity and purity requirements. |

Expert Insight: When engaging with a custom synthesis provider, it is crucial to specify the required purity, quantity, and any analytical data needed for verification (e.g., ¹H NMR, ¹³C NMR, HPLC, Mass Spectrometry). Providing a potential synthetic route can also expedite the quoting process.

Retrosynthetic Analysis and Proposed Synthesis Protocol

Due to the absence of a published, specific synthesis protocol for this compound, a plausible route can be devised based on established organic chemistry principles and published syntheses of structurally similar compounds.[2][3]

Retrosynthetic Approach

A logical retrosynthetic analysis points to 1-bromo-2-fluoro-3-methylbenzene as a viable starting material. The key transformation is the introduction of the formyl (-CHO) group at the 6-position.

Proposed Synthetic Workflow

The formylation of the activated aromatic ring can be achieved via an ortho-lithiation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

Detailed Experimental Protocol

Materials:

-

1-Bromo-2-fluoro-3-methylbenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with 1-Bromo-2-fluoro-3-methylbenzene and anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation. The fluorine and bromine atoms direct the lithiation to the 6-position.

-

Formylation: Anhydrous DMF is added dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C. After the addition is complete, the reaction is stirred at -78 °C for an additional hour and then allowed to warm to room temperature slowly overnight.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired this compound.

Applications in Drug Discovery and Medicinal Chemistry

Substituted benzaldehydes are versatile building blocks in the synthesis of a wide array of pharmacologically active compounds.[4][5] The specific substitution pattern of this compound offers several handles for chemical modification, making it a valuable intermediate.

-

Synthesis of Heterocycles: The aldehyde functionality is a key precursor for constructing various heterocyclic systems, such as quinolines, pyrimidines, and imidazoles, which are common scaffolds in many approved drugs.[6]

-

Allosteric Modulators of Hemoglobin: Certain substituted benzaldehydes have been identified as allosteric modulators of hemoglobin, with potential applications in treating sickle cell disease and other hemoglobinopathies by increasing oxygen affinity.[7]

-

Schiff Base Formation: The aldehyde can readily react with primary amines to form Schiff bases, which are important intermediates in the synthesis of various bioactive molecules and can also act as ligands for metal complexes with potential therapeutic or diagnostic applications.[8]

Safety and Handling

General Precautions:

-

Toxicity: Likely harmful if swallowed.[6]

-

Irritation: May cause skin and eye irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the supplier-provided SDS upon procurement and handle the compound with the care required for a novel research chemical.

Conclusion

This compound represents a specialized chemical intermediate with considerable potential for the synthesis of novel compounds in drug discovery and materials science. While its procurement requires a custom synthesis approach, a plausible and efficient synthetic route can be designed. Understanding its synthetic accessibility and potential applications allows researchers to strategically incorporate this and similar building blocks into their research and development programs.

References

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024). Fine Chemical Engineering.

- Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. (2012).

- Substituted Benzaldehyde: Significance and symbolism. (2025). Wisdomlib.

- This compound. Sigma-Aldrich.

- 3-bromo-6-fluoro-2-methylbenzaldehyde (C8H6BrFO). PubChemLite.

- 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE.

- Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. (2024).

- 6-Bromo-3-fluoro-2-methylbenzaldehyde. Benchchem.

- Supporting Inform

- Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (2019). Organic Letters.

- 3-Bromo-2-methylbenzaldehyde synthesis. ChemicalBook.

- 6-Bromo-3-chloro-2-fluorobenzaldehyde. ChemScene.

- Synthesis of 3-bromo-4-fluoro-benzaldehyde. PrepChem.com.

- 3-Bromo-2-fluoro-6-hydroxybenzaldehyde. BLD Pharm.

- 3-bromo-6-fluoro-2-methoxybenzaldehyde synthesis. ChemicalBook.

- how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?. (2014).

Sources

- 1. This compound [sigmaaldrich.com]

- 2. 3-Bromo-2-methylbenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. prepchem.com [prepchem.com]

- 4. wisdomlib.org [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]

- 7. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]

- 8. ojs.wiserpub.com [ojs.wiserpub.com]

Methodological & Application

synthesis of 3-Bromo-2-fluoro-6-methylbenzaldehyde from 1-bromo-2-fluoro-4-methylbenzene

Executive Summary

This application note details the synthesis of 3-Bromo-2-fluoro-6-methylbenzaldehyde (CAS: 400741-51-8), a highly functionalized aromatic building block used in the development of RAS inhibitors and other pharmaceutical agents.

The synthesis utilizes a Directed Ortho Metalation (DoM) strategy to install a formyl group onto the sterically congested C3 position of 1-bromo-2-fluoro-4-methylbenzene . This route circumvents the poor regioselectivity associated with classical electrophilic aromatic substitution (EAS) on similar scaffolds. By leveraging the strong inductive effect of the fluorine substituent and the non-nucleophilic nature of Lithium Diisopropylamide (LDA) at cryogenic temperatures, researchers can achieve high regiocontrol while preserving the sensitive aryl bromide moiety.

Scientific Rationale & Mechanism

The Regioselectivity Challenge

Synthesizing contiguous tetrasubstituted benzenes is notoriously difficult due to competing directing effects and steric hindrance.

-

Classical Electrophilic Substitution: Attempting to brominate 2-fluoro-6-methylbenzaldehyde would likely fail to target the C3 position. The C5 position (para to fluorine, ortho to methyl) is electronically more activated, leading to incorrect regiochemistry.

-

The DoM Solution: The starting material, 1-bromo-2-fluoro-4-methylbenzene, possesses a fluorine atom at C2. Fluorine is a potent Directed Metalation Group (DMG) due to its high electronegativity, which acidifies the ortho-protons via the inductive effect ($ -I $).

Mechanistic Pathway[1]

-

Substrate Analysis: The substrate has two protons ortho to the directing groups:

-

C3-H: Ortho to Fluorine, Ortho to Methyl.

-

C6-H: Ortho to Bromine, Ortho to Methyl.

-

Selectivity: The acidity of the proton ortho to Fluorine (C3) is significantly higher than that ortho to Bromine (C6). Consequently, lithiation occurs exclusively at C3.

-

-

Base Selection (LDA vs. n-BuLi):

-

n-Butyllithium (n-BuLi):[1][2][3] Highly nucleophilic. Use of n-BuLi poses a severe risk of Lithium-Halogen Exchange at the C1-Br bond, ejecting the bromine atom.

-

Lithium Diisopropylamide (LDA):[4] A bulky, non-nucleophilic base. It favors deprotonation (acid-base reaction) over nucleophilic attack on the bromine. This preserves the aryl bromide.

-

-

Steric Considerations: The C3 position is "sandwiched" between the Fluorine and Methyl groups. Despite this steric crowding, the thermodynamic acidity induced by the Fluorine drives the reaction to this position.

Reaction Scheme Visualization

Figure 1: Sequential pathway showing the selective deprotonation at C3 followed by electrophilic trapping with DMF.

Experimental Protocol

Safety Warning: This procedure involves pyrophoric reagents (LDA/n-BuLi if generating in situ) and cryogenic conditions. Perform all operations in a fume hood under an inert atmosphere (Argon or Nitrogen).

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 1-Bromo-2-fluoro-4-methylbenzene | Substrate | 1.0 | Dry and free of moisture. |

| LDA (2.0 M in THF/Heptane) | Base | 1.2 | Titrate before use if old. |

| Dimethylformamide (DMF) | Electrophile | 1.5 | Anhydrous (Sure/Seal™). |

| Tetrahydrofuran (THF) | Solvent | N/A | Anhydrous, inhibitor-free. |

| Ammonium Chloride (sat.[3] aq.) | Quench | Excess |

Step-by-Step Methodology

Based on protocols optimized for similar halogenated scaffolds [1, 2].

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and an argon inlet. Allow to cool under argon flow.

-

Solvation: Charge the flask with 1-bromo-2-fluoro-4-methylbenzene (e.g., 5.0 g, 26.4 mmol) and anhydrous THF (50 mL, ~10 vol).

-

Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Cool the internal temperature to -70 °C to -78 °C .

-

Critical Control Point: The temperature must remain below -70 °C during base addition to prevent benzyne formation (elimination of Li-F or Li-Br).

-

-

Metalation: Add the LDA solution (1.2 equiv, ~31.7 mmol) dropwise via syringe pump or pressure-equalizing addition funnel over 15–20 minutes.

-

Observation: The solution may change color (often yellow or orange) indicating the formation of the aryl lithium species.

-

-

Incubation: Stir the mixture at -70 °C for 60 minutes . This ensures complete deprotonation at the thermodynamically favored C3 position.

-

Formylation: Add anhydrous DMF (1.5 equiv, ~39.6 mmol) dropwise to the reaction mixture, maintaining the temperature below -65 °C.

-

Warming: Stir at -70 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to 0 °C over 1 hour.

-

Quench & Workup:

-

Quench the reaction by adding saturated aqueous NH₄Cl (50 mL).

-

Dilute with Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

-

Separate phases.[3] Extract the aqueous layer 2x with EtOAc.

-

Wash combined organics with water (to remove excess DMF) and brine.

-

Dry over Na₂SO₄, filter, and concentrate under reduced pressure.[2][3]

-

-

Purification: The crude residue is typically an oil or low-melting solid. Purify via flash column chromatography (SiO₂).

Expected Results & Data Analysis

Yield and Characterization

-

Typical Yield: 75% – 85% (Optimized conditions).

-

Appearance: White to off-white solid or pale yellow oil (crystallizes upon standing).

NMR Validation (Predicted)

To confirm the regiochemistry (C3 substitution), analyze the proton coupling in ¹H NMR:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~10.3 ppm (s, 1H): Aldehyde CHO.

-

δ ~7.5 ppm (dd, 1H): Aromatic proton at C4. (Couples to F and C5-H).

-

δ ~7.0 ppm (d, 1H): Aromatic proton at C5.

-

δ ~2.6 ppm (s, 3H): Methyl group at C6.

-

-

Key Diagnostic: The loss of the specific coupling pattern of the C3 proton (which was a triplet/multiplet in the starting material due to F and H-4 coupling) confirms substitution at this site.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / SM Recovery | Wet THF or DMF. | Use freshly distilled or molecular sieve-dried solvents. |

| Des-Bromo Product | Li-Halogen Exchange occurred. | Ensure Temp < -70°C. Do not use n-BuLi; stick to LDA. |

| Benzyne Formation | Temp too high during base addition. | Slow down addition rate; check thermometer depth. |

| Regioisomer Mix | Kinetic vs Thermodynamic control. | Ensure full 60 min incubation at -78°C before adding DMF. |

Strategic Pathways Diagram

Figure 2: Comparison of reaction outcomes based on base selection. Route A (LDA) is required to retain the bromine atom.

References

- Vertex Pharmaceuticals Inc. (2018). Heterocyclic compounds as inhibitors of ras and methods of use thereof. (WO Patent No. 2018068017A1).

-

Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995).[4] The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737.[4] [Link]

-

Schlosser, M., & Mongin, F. (1996).[8] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Bromo-6-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. This compound [sigmaaldrich.com]

- 6. 77771-02-9|3-Bromo-4-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

Application Notes & Protocols: Leveraging 3-Bromo-2-fluoro-6-methylbenzaldehyde in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

3-Bromo-2-fluoro-6-methylbenzaldehyde is a strategically substituted aromatic compound of significant interest in medicinal chemistry and materials science.[1][2][3] The unique arrangement of its functional groups—a reactive aldehyde, a bromine atom amenable to cross-coupling, and ortho-positioned fluorine and methyl groups—provides a powerful platform for the synthesis of complex molecular architectures.[1] The bromine atom serves as a key handle for carbon-carbon bond formation via transition metal-catalyzed reactions, most notably the Suzuki-Miyaura coupling.[4][5] This reaction allows for the efficient construction of biaryl and heteroaryl structures, which are prevalent motifs in many pharmaceutical agents and functional materials.[2][6]

The presence of the ortho-fluoro and methyl groups introduces both electronic and steric influences that can be exploited to fine-tune the properties of the final products. The electron-withdrawing nature of the fluorine atom can modulate the electronic characteristics of the aromatic ring, while the steric bulk of the methyl group can influence the conformation of the resulting biaryl system.[1] These features make this compound a valuable starting material for creating diverse libraries of compounds for drug discovery and other applications.[3]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[4][5][7] It is a robust and versatile method for forming carbon-carbon bonds with high functional group tolerance.[8] The catalytic cycle, a fundamental concept for understanding and optimizing this reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4][9]

-

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (in this case, this compound) to a palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[4][9]

-

Transmetalation: In this step, the organic group from the organoboron reagent (typically a boronic acid or a boronic ester) is transferred to the palladium(II) complex. This process is facilitated by a base, which activates the organoboron species.[4][5]

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[4][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of this compound

This protocol provides a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)

-

Degassed water (if using an aqueous base solution)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis (Schlenk flask or reaction vial)

-

Stirring and heating apparatus

-

Thin-layer chromatography (TLC) supplies for reaction monitoring

-

Materials for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).[10]

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the anhydrous solvent via syringe. If using an aqueous base solution, add the degassed water at this stage.

-

Reaction: Stir the mixture at the desired temperature (typically ranging from 80 °C to 110 °C) and monitor the reaction progress by TLC.[10]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[11]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[11]

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[11]

Key Reaction Parameters and Considerations

The success of a Suzuki coupling reaction involving a sterically hindered substrate like this compound often depends on the careful selection of the catalyst system and reaction conditions.

| Parameter | Recommended Options | Rationale & Considerations |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is a common and effective catalyst. Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with phosphine ligands. |

| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) or N-heterocyclic carbenes (NHCs) | These ligands promote the oxidative addition step and can stabilize the palladium catalyst, which is particularly important for sterically hindered substrates.[12][13] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, KF | The choice of base can significantly impact the reaction rate and yield. Stronger bases are often required for less reactive substrates.[13] KF can be used for base-sensitive functional groups.[5] |

| Solvent | 1,4-Dioxane, Toluene, DME, often with added water | The solvent system influences the solubility of the reactants and the efficacy of the base. Biphasic systems can sometimes accelerate the reaction.[14] |

| Temperature | 80 °C - 110 °C | Higher temperatures are often necessary to overcome the activation energy for the oxidative addition of the sterically hindered aryl bromide. Microwave irradiation can also be employed to reduce reaction times.[15] |

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst, insufficient temperature, incorrect base or solvent | Ensure the palladium catalyst is active. Increase the reaction temperature. Screen different bases and solvents. Consider using a more active ligand. |

| Formation of homocoupled byproducts | Presence of oxygen, decomposition of the organoboron reagent | Thoroughly degas the reaction mixture and maintain an inert atmosphere. Use fresh, high-purity organoboron reagents. |

| Dehalogenation of the starting material | Presence of a hydride source | Ensure the use of anhydrous solvents and reagents. Some bases or additives can act as hydride sources.[7] |

| Protodeborylation of the boronic acid | Acidic conditions, presence of water | Use a suitable base to maintain basic conditions. While some water can be beneficial, excess water can lead to protodeborylation.[7] |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex biaryl and heteroaryl compounds via the Suzuki-Miyaura coupling reaction. By understanding the reaction mechanism and carefully selecting the appropriate catalyst system, base, and solvent, researchers can effectively utilize this reagent to access a wide range of novel molecules with potential applications in drug discovery and materials science. The protocols and guidelines presented here provide a solid foundation for the successful implementation of this important transformation.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]

-

Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

- Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253.

- Scrivanti, A., & Beghetto, V. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(9), 763-779.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Retrieved from [Link]

-

Scribd. (n.d.). Mechanism of the Suzuki Reaction Explained. Retrieved from [Link]

- Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

-

Organic Chemistry Portal. (2007, February 15). Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines. Retrieved from [Link]

-

Chemex Organics. (2025, June 24). Best Purity Meta Bromobenzaldehyde for Pharma Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]

-

Bentham Science. (2022, December 27). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

Sources

- 1. 6-Bromo-3-fluoro-2-methylbenzaldehyde | Benchchem [benchchem.com]

- 2. Best Purity Meta Bromobenzaldehyde for Pharma Industry [gunjalindustries.com]

- 3. 1114809-22-1 | 6-BROMO-2-FLUORO-3-METHYLBENZALDEHYDE [fluoromart.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. scribd.com [scribd.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 15. Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines [organic-chemistry.org]

Application Notes and Protocols: Reagents for the Selective Conversion of Benzaldehyde Derivatives to Benzyl Alcohols

Introduction

The reduction of aromatic aldehydes to their corresponding primary alcohols is a cornerstone transformation in organic synthesis, with profound implications for the pharmaceutical, agrochemical, and fragrance industries. Benzyl alcohols, the products of this reaction, are versatile intermediates and common structural motifs in a vast array of biologically active molecules and fine chemicals. The choice of reducing agent is paramount, as it dictates the efficiency, selectivity, and functional group tolerance of the conversion. This is particularly critical when dealing with complex benzaldehyde derivatives bearing a variety of substituents.

This comprehensive guide provides an in-depth analysis of the most effective and commonly employed reagents for the reduction of substituted benzaldehydes. We will delve into the mechanistic underpinnings of these reagents, offering a rationale for their selection based on the specific chemical context. Detailed, field-proven protocols are provided for key methodologies, alongside a comparative analysis to facilitate reagent selection for researchers, scientists, and drug development professionals.

I. Metal Hydride Reductions: The Workhorses of Carbonyl Reduction

Metal hydrides are the most frequently utilized class of reagents for the reduction of aldehydes and ketones due to their high efficiency and predictable reactivity.[1][2][3] These reagents function by delivering a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide to yield the alcohol.[1][2][4]

A. Sodium Borohydride (NaBH₄): The Gentle Giant of Selective Reduction

Sodium borohydride is a mild and highly selective reducing agent, favored for its safety, ease of handling, and compatibility with protic solvents like methanol and ethanol.[1][5][6] Its primary application lies in the chemoselective reduction of aldehydes and ketones in the presence of less reactive functional groups such as esters, amides, and carboxylic acids.[1][6][7]

Mechanistic Rationale

The selectivity of NaBH₄ stems from its moderate reactivity. The B-H bond is less polarized than the Al-H bond in more powerful hydrides, rendering it a softer nucleophile. Aldehydes are inherently more electrophilic than ketones, and significantly more so than esters or amides, where resonance delocalization of the lone pair on the adjacent heteroatom reduces the electrophilicity of the carbonyl carbon. Consequently, NaBH₄ reacts preferentially with the most activated carbonyl group—the aldehyde.[8]

Diagram: General Mechanism of Aldehyde Reduction by Sodium Borohydride

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. testbook.com [testbook.com]

- 6. orgosolver.com [orgosolver.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. m.youtube.com [m.youtube.com]

Application Notes and Protocols: Synthesis of Novel RAS Inhibitors Utilizing 3-Bromo-2-fluoro-6-methylbenzaldehyde

Introduction: The Challenge of Targeting RAS and the Opportunity for Novel Chemistry

The Ras family of small GTPases (KRAS, HRAS, and NRAS) are critical signaling hubs that regulate cell growth, proliferation, and survival.[1][2][3] Activating mutations in RAS genes are found in approximately 30% of all human cancers, making them one of the most sought-after targets in oncology.[3] For decades, RAS was considered "undruggable" due to its high affinity for GTP and the shallow, dynamic nature of its effector-binding domains.[4][5]

The recent groundbreaking approvals of covalent inhibitors targeting the KRAS G12C mutation, such as sotorasib (AMG 510) and adagrasib (MRTX849), have shattered this paradigm and ushered in a new era of RAS-targeted therapies.[4][5][6][7] These molecules exploit the mutant cysteine residue for covalent modification, leading to the inhibition of RAS signaling.[8][9] While these drugs represent a major therapeutic advance, the landscape of RAS mutations is diverse, and the emergence of resistance necessitates the development of new inhibitors with novel mechanisms of action and targeting profiles.[2]

This document provides detailed application notes and protocols for the synthesis of a novel, hypothetical RAS inhibitor scaffold, starting from the versatile building block, 3-Bromo-2-fluoro-6-methylbenzaldehyde . This starting material offers a unique combination of functional handles—a reactive aldehyde, a bromine atom for cross-coupling, and fluorine and methyl groups to modulate physicochemical properties—making it an ideal starting point for the construction of complex heterocyclic systems characteristic of many kinase inhibitors.

The RAS Signaling Pathway: A Rationale for Inhibition

The RAS proteins cycle between an inactive GDP-bound state and an active GTP-bound state.[2][10] This process is tightly regulated by guanine nucleotide exchange factors (GEFs) and GTPase-activating proteins (GAPs).[1][10] Oncogenic mutations in RAS impair its intrinsic GTPase activity, leading to an accumulation of the active GTP-bound state and constitutive activation of downstream signaling pathways, most notably the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][2][] This sustained signaling drives tumor cell proliferation, survival, and differentiation. The goal of RAS inhibitors is to disrupt this aberrant signaling cascade.

Caption: The RAS signaling cascade and the point of intervention for RAS inhibitors.

Synthetic Strategy: A Multi-Step Approach to a Novel Pyrazolo[3,4-d]pyrimidine Core

The proposed synthetic route targets a pyrazolo[3,4-d]pyrimidine scaffold, a privileged core structure in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of target proteins. The synthesis is designed to be modular, allowing for the introduction of diversity elements at later stages.

Caption: Proposed synthetic workflow for the novel RAS inhibitor.

Experimental Protocols

Step 1: Knoevenagel Condensation to form Intermediate A

Rationale: The Knoevenagel condensation is a classic and reliable method for forming a carbon-carbon double bond by reacting an aldehyde with an active methylene compound, in this case, malononitrile. This step transforms the aldehyde functionality into a more versatile α,β-unsaturated nitrile, which is primed for cyclization. The fluorine atom ortho to the original aldehyde group can influence the electronics of the reaction but is not expected to impede it.

Protocol:

-

To a solution of This compound (1.0 eq) in ethanol (0.5 M) is added malononitrile (1.1 eq).

-

A catalytic amount of piperidine (0.1 eq) is added, and the reaction mixture is stirred at room temperature for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate mobile phase.

-

Upon completion, the reaction mixture is cooled in an ice bath, and the resulting precipitate is collected by vacuum filtration.

-

The solid is washed with cold ethanol and dried under vacuum to afford Intermediate A as a crystalline solid.

| Reagent | Molecular Weight | Moles (for 1g scale) | Amount (for 1g scale) |

| This compound | 217.04 | 4.61 mmol | 1.00 g |

| Malononitrile | 66.06 | 5.07 mmol | 0.335 g |

| Piperidine | 85.15 | 0.46 mmol | 0.039 g (45 µL) |

| Ethanol | 46.07 | - | 9.2 mL |

Step 2: Cyclization with Hydrazine to form Intermediate B

Rationale: This step involves the cyclization of the α,β-unsaturated nitrile with hydrazine to form a 3-amino-4-arylpyrazole. This is a robust and high-yielding reaction that builds the core pyrazole ring of our target scaffold.

Protocol:

-

Intermediate A (1.0 eq) is suspended in ethanol (0.4 M).

-

Hydrazine hydrate (1.5 eq) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux (approximately 78 °C) for 8-12 hours, during which the suspension will become a clear solution and then may form a new precipitate.

-

Reaction progress is monitored by TLC (1:1 hexane:ethyl acetate).

-

After completion, the mixture is cooled to room temperature, and the precipitate is collected by vacuum filtration.

-

The solid is washed with cold ethanol and dried to yield Intermediate B .

| Reagent | Molecular Weight | Moles (for 1g scale) | Amount (for 1g scale) |

| Intermediate A | 265.08 | 3.77 mmol | 1.00 g |

| Hydrazine Hydrate | 50.06 | 5.66 mmol | 0.283 g (0.275 mL) |

| Ethanol | 46.07 | - | 9.4 mL |

Step 3: Cyclization with Formamide to form Intermediate C

Rationale: The construction of the pyrimidine ring is achieved by reacting the aminopyrazole with formamide. This reaction proceeds through a condensation mechanism to form the fused pyrazolo[3,4-d]pyrimidine core.

Protocol:

-

A mixture of Intermediate B (1.0 eq) and formamide (20 eq) is heated to 180-190 °C for 12-16 hours.

-

The reaction is monitored by LC-MS for the formation of the product.

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to give Intermediate C .

| Reagent | Molecular Weight | Moles (for 1g scale) | Amount (for 1g scale) |

| Intermediate B | 297.12 | 3.36 mmol | 1.00 g |

| Formamide | 45.04 | 67.2 mmol | 3.03 g (2.68 mL) |

Step 4: Suzuki Cross-Coupling to form the Target RAS Inhibitor

Rationale: The bromine atom on the pyrazolo[3,4-d]pyrimidine core is a versatile handle for introducing various substituents via transition metal-catalyzed cross-coupling reactions. A Suzuki coupling with a suitable boronic acid or ester is a highly efficient method for this transformation. For this example, we will couple with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol to introduce a phenol moiety, a common feature in kinase inhibitors that can act as a hydrogen bond donor.

Protocol:

-

To a degassed mixture of Intermediate C (1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (1.2 eq), and potassium carbonate (3.0 eq) in a 2:1 mixture of 1,4-dioxane and water (0.1 M) is added [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

The reaction mixture is heated to 80-90 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours.

-

The reaction is monitored by LC-MS.

-

After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (gradient elution with hexane and ethyl acetate) to afford the Target RAS Inhibitor .

| Reagent | Molecular Weight | Moles (for 1g scale) | Amount (for 1g scale) |

| Intermediate C | 325.13 | 3.08 mmol | 1.00 g |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | 220.06 | 3.70 mmol | 0.814 g |

| Potassium Carbonate | 138.21 | 9.24 mmol | 1.28 g |

| Pd(dppf)Cl₂ | 731.70 | 0.154 mmol | 0.113 g |

| 1,4-Dioxane/Water (2:1) | - | - | 30.8 mL |

Conclusion and Future Directions

This document outlines a detailed and scientifically grounded synthetic pathway for a novel RAS inhibitor scaffold, leveraging the unique reactivity of this compound. The modular nature of this synthesis allows for the facile generation of a library of analogues by varying the boronic acid used in the final Suzuki coupling step. Further optimization of the reaction conditions and purification procedures may be required on a case-by-case basis. The synthesized compounds can then be subjected to a battery of in vitro and in vivo assays to evaluate their potency and selectivity against various RAS mutants. This approach provides a solid foundation for the discovery and development of the next generation of RAS-targeted therapies.

References

- Lu, Z., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949.

- Chen, C., Lu, Z., Scattolin, T., Chen, C., Gan, Y., & McLaughlin, M. (2023). A concise, transition-metal and protection-free synthesis of adagrasib (MRTX849), a novel KRASG12C inhibitor drug recently approved by the FDA, is reported. Organic Letters.

- Samatar, A. A., & Poulikakos, P. I. (2014). Targeting the RAS pathway in human cancer.

- Lu, Z., Chen, C., Paymode, D. J., Gan, Y., Scattolin, T., Roshandel, S., ... & Snead, D. R. (2024). Adagrasib's Second-Generation Synthesis: Transitioning from Route Scouting to Optimization. Organic Process Research & Development.

- Kargbo, R. B. (2021). Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer. ACS Medicinal Chemistry Letters, 12(7), 1186–1187.

- Ostrem, J. M., Peters, U., Sos, M. L., Wells, J. A., & Shokat, K. M. (2013). K-Ras (G12C) inhibitors allosterically control GTP affinity and effector binding.

- Lu, Z., Chen, C., Gan, Y., & McLaughlin, M. (2023). Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters, 25(6), 944–949.

- Ryan, M. B., & Corcoran, R. B. (2018). Response and Resistance to RAS Inhibition in Cancer. Cancer Discovery, 8(9), 1072-1081.

- Khan, I., & Ansari, A. A. (2023). Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies. Molecules, 28(14), 5483.

- Lito, P., Solomon, M., Li, L. S., Hansen, R., & Rosen, N. (2016). Allele-specific inhibitors inactivate mutant KRAS G12C by a trapping mechanism. Science, 351(6273), 604–608.

- Simanshu, D. K., Nissley, D. V., & McCormick, F. (2017). RAS Proteins and Their Regulators in Human Disease. Cell, 170(1), 17-33.

Sources

- 1. Targeting the RAS pathway by mitogen-activated protein kinase inhibitors | Swiss Medical Weekly [smw.ch]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Small-Molecule RAS Inhibitors as Anticancer Agents: Discovery, Development, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Improved Synthesis of New FDA-Approved Treatment for KRAS G12C Mutation in Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Structural insights, regulation, and recent advances of RAS inhibitors in the MAPK signaling cascade: a medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

optimizing yield of 3-Bromo-2-fluoro-6-methylbenzaldehyde synthesis

Technical Support Center: Synthesis & Optimization of 3-Bromo-2-fluoro-6-methylbenzaldehyde

Executive Technical Summary

The synthesis of This compound presents a classic problem in regioselectivity on a trisubstituted benzene ring. The contiguous substitution pattern (1-CHO, 2-F, 3-Br, 6-Me) creates significant steric crowding and electronic competition.

The Critical Insight: Standard electrophilic bromination of 2-fluoro-6-methylbenzaldehyde will fail to yield the 3-bromo isomer as the major product. The directing effects of the fluoro (ortho/para) and methyl (ortho/para) groups, combined with the meta-directing aldehyde, favor the 5-bromo position (para to fluorine, ortho to methyl).

To access the 3-bromo isomer selectively, you must utilize Directed Ortho Metalation (DoM) . The fluorine atom is a potent Ortho Directing Group (ODG) for lithiation, far superior to the methyl group.

The "Golden Route" Protocol

Primary Pathway: Directed Ortho Metalation (DoM) of 2-Bromo-1-fluoro-3-methylbenzene.

-

Precursor: 2-Bromo-1-fluoro-3-methylbenzene (also known as 1-bromo-2-fluoro-6-methylbenzene).

-

Reagents: Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).

-

Electrophile: DMF (N,N-Dimethylformamide).

Step-by-Step Methodology

-

System Prep: Flame-dry a 3-neck round bottom flask under Argon.

-

Base Generation: Generate LDA in situ (diisopropylamine + n-BuLi) in anhydrous THF at -78°C.

-

Note: Do NOT use n-BuLi directly on the precursor; this will cause Lithium-Halogen exchange (stripping the Bromine) rather than deprotonation.

-

-

Addition: Add 2-Bromo-1-fluoro-3-methylbenzene dropwise to the LDA solution at -78°C.

-

Equilibration: Stir for 1 hour at -78°C.

-

Quench: Add anhydrous DMF (3-5 equivalents) slowly.

-

Workup: Warm to RT, quench with sat. NH4Cl, extract with EtOAc.

Visualizing the Pathway

Figure 1: The DoM pathway leverages the acidity of the proton ortho to fluorine. Using a nucleophilic base (n-BuLi) risks the red dashed pathway (Li-Hal exchange).

Troubleshooting Guide (Q&A Format)

Issue 1: "I am getting the de-brominated product (2-fluoro-6-methylbenzaldehyde)."

Diagnosis: Lithium-Halogen Exchange occurred instead of Deprotonation. Root Cause: You likely used an alkyllithium (like n-BuLi) directly, or your LDA generation was incomplete, leaving residual n-BuLi. The Science: Bromine is an excellent handle for Li-Hal exchange. The rate of Li-Hal exchange with n-BuLi is faster than deprotonation. However, LDA is a bulky, non-nucleophilic base that is too sterically hindered to attack the Bromine but strong enough to remove the proton. Corrective Action:

-

Ensure 100% conversion of n-BuLi to LDA before adding the substrate. Use a slight excess of diisopropylamine (1.1 eq) relative to n-BuLi.

-

Alternatively, switch to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide), which is even more sterically hindered and selective for DoM over exchange.

Issue 2: "My yield is low (<30%), and I'm recovering starting material."

Diagnosis: Incomplete Lithiation or "Warm" Quench. Root Cause: The lithiated intermediate (3-lithio-species) is unstable. If the temperature rises above -60°C before DMF addition, the species may decompose (benzyne formation) or protonate from solvent impurities. Corrective Action:

-

Cryogenic Control: Maintain internal temperature strictly below -70°C during the addition of the precursor and the DMF.

-

Dryness: Ensure THF is distilled over Sodium/Benzophenone or passed through an activated alumina column. Water content >50ppm kills the lithiated species instantly.

Issue 3: "I see a mixture of isomers in the NMR."

Diagnosis: Regiochemical Drift ("Halogen Dance"). Root Cause: While Fluorine directs ortho, the presence of Bromine can sometimes induce a "Halogen Dance" (base-catalyzed migration of the halogen) if the reaction is left too long or warms up. Corrective Action:

-

Kinetic Control: Do not stir the lithiated species for longer than necessary (45-60 mins is usually sufficient).

-

Quench Speed: Add DMF rapidly (but controlled) once the lithiation time is complete to trap the kinetic isomer.

Comparative Data: Reagent Selection

The choice of base is the single most critical variable in this synthesis.

| Base Reagent | Primary Mechanism | Risk of Li-Br Exchange | Predicted Yield | Recommendation |

| n-BuLi | Nucleophilic Attack | Critical (High) | < 10% (Target) | AVOID |

| s-BuLi | Strong Nucleophile | High | < 15% | AVOID |

| LDA | Proton Abstraction | Low | 65 - 75% | Standard |

| LiTMP | Proton Abstraction | Very Low | 70 - 85% | Optimal |

| NaH / KH | Deprotonation | N/A | 0% (Too weak) | Ineffective |

Advanced Mechanistic Logic

To understand why the DoM route works, we must visualize the directing effects.

-

Fluorine (F): Strong inductive withdrawal (-I) makes the adjacent proton (H-3) highly acidic. The lone pairs on F also coordinate with Li, stabilizing the transition state (CIPE - Complex Induced Proximity Effect).

-

Bromine (Br): Also acidifies the ortho proton, but less effectively than F.

-

Methyl (Me): Electron donating (+I), decreases acidity of adjacent protons.

Competition Map:

-

H-3: Between F and Br (Most Acidic).

-

H-4: Adjacent to Br (Moderately Acidic).

-

H-5: Adjacent to Me (Least Acidic).

Therefore, thermodynamic and kinetic factors both favor lithiation at C3 , leading directly to the target this compound upon formylation.

Figure 2: The convergence of electronic effects makes the C3 position the unique site for deprotonation, provided a non-nucleophilic base is used.

References

-

Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[3]

-

Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions.[1][3][4][5] (Foundational text on DoM).

-

Léris, P., et al. (2014). Lithium–Halogen Exchange vs. Ortho-Lithiation of Haloarenes. Chemistry – A European Journal.[3] (Specific discussion on Br/F competition).

-

Coe, P. L., et al. The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1.

-

Mongin, F., & Schlosser, M. (1996).[4] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes.[4] Tetrahedron Letters.[4]

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. chimia.ch [chimia.ch]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 5. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Steric Shielding Solutions Center: 2,6-Disubstituted Benzaldehydes

Current Status: Online | Ticket Volume: High | Topic: Steric Hindrance & Ortho-Effects

Welcome to the technical support hub for hindered aromatic aldehydes. If you are working with 2,6-disubstituted benzaldehydes (e.g., 2,6-dimethyl, 2,6-dichloro, or mesitylaldehyde), you are likely encountering low yields, stalled reactions, or unexpected regioselectivity.

These molecules present a dual challenge:

-

The Picket Fence (Steric Blockade): The ortho-substituents physically block the trajectory of incoming nucleophiles (the Bürgi-Dunitz angle).

-

The Twist (Steric Inhibition of Resonance - SIR): The carbonyl group is forced out of planarity with the benzene ring, decoupling the

-systems.

📂 Ticket #001: Nucleophilic Addition Failures (Grignard/Lithium)

User Complaint: "I added phenylmagnesium bromide to 2,6-dimethylbenzaldehyde, but I mostly recovered starting material. Refluxing led to decomposition."

Root Cause Analysis:

Standard Grignard reagents exist as bulky clusters (dimers/trimers) in solution. The 2,6-substituents create a "cone of exclusion," preventing these clusters from reaching the carbonyl carbon. Furthermore, if the Grignard acts as a base rather than a nucleophile due to steric frustration, you may see enolization (if

The Solution: Lanthanide Activation (The "Luche" Approach) You must activate the carbonyl oxygen to pull electron density out, making the carbon so electrophilic that it demands attack, while simultaneously breaking down the nucleophile aggregates.

Protocol: Cerium(III) Mediated Addition

-

Concept:

is a hygroscopic Lewis acid that coordinates strongly to the carbonyl oxygen. It also facilitates transmetallation to form organocerium species, which are less basic and less aggregated than Grignards.

Step-by-Step Workflow:

-

Drying: Dry

(1.5 equiv) at 140°C under high vacuum for 2 hours. It must be a fine white powder. -

Slurry: Suspend the dried

in anhydrous THF. Stir for 2 hours (creates the active Lewis acid suspension). -

Substrate: Add your 2,6-disubstituted benzaldehyde (1.0 equiv) and stir for 30 mins to allow pre-complexation.

-

Nucleophile: Cool to 0°C. Add the Grignard or Organolithium reagent (1.2 equiv) dropwise.

-

Quench: Quench with dilute HCl.

Why it works: The Cerium coordinates the oxygen (increasing electrophilicity) while the organocerium nucleophile is "smaller" and "harder" (HSAB theory), allowing it to slip past the ortho-methyl "picket fence."

📂 Ticket #002: Knoevenagel Condensation Stalls

User Complaint: "Trying to condense malononitrile with 2,6-dichlorobenzaldehyde using piperidine/ethanol. Yield is <10% after 24 hours."

Root Cause Analysis:

The Knoevenagel condensation is reversible. In hindered systems, the equilibrium heavily favors the starting materials because the product (the alkene) suffers from severe

The Solution: Lehnert’s Reagent (

Comparative Data: Standard vs. Lehnert Conditions

| Substrate | Conditions | Time | Yield |

| 2,6-Dimethylbenzaldehyde | Piperidine / EtOH / Reflux | 48 h | 12% |

| 2,6-Dimethylbenzaldehyde | 2 h | 88% | |

| 2,4,6-Trimethylbenzaldehyde | EDDA / Toluene / Reflux | 24 h | 45% |

Protocol: Lehnert Condensation

-

Setup: Flame-dry a 2-neck flask under Argon. Add anhydrous THF and

(2.0 equiv) at 0°C. (Solution turns yellow/fuming). -

Substrate: Add the 2,6-disubstituted benzaldehyde (1.0 equiv).

-

Nucleophile: Add the active methylene compound (e.g., malononitrile, 1.0 equiv).

-

Base: Add Pyridine (4.0 equiv) dropwise over 10 minutes. Caution: Exothermic.

-

Reaction: Allow to warm to room temperature. Stir for 2-4 hours.

-

Workup: Quench with water/ether extraction.

📂 Ticket #003: Synthesis Issues (Can't make the aldehyde)

User Complaint: "Vilsmeier-Haack formylation of 1,3-dimethylbenzene (m-xylene) gives poor yields of the 2,6-isomer."

Root Cause Analysis: The Vilsmeier reagent (chloroiminium ion) is bulky. It prefers the sterically open 4-position (para to a methyl) rather than the crowded 2-position (between two methyls).

The Solution: Rieche Formylation

Switch to Dichloromethyl methyl ether with

Decision Pathway for Synthesis:

Caption: Decision matrix for synthesizing hindered aldehydes. Rieche formylation often outperforms Vilsmeier for sterically congested arenes.

📂 Ticket #004: Electronic Anomalies (The "Twist")

User Complaint: "My UV-Vis spectrum for 2,6-dimethylbenzaldehyde shows a hypsochromic shift (blue shift) compared to benzaldehyde. Is my compound impure?"

Technical Explanation: No, this is the Steric Inhibition of Resonance (SIR) .

-

Planar Benzaldehyde: The C=O

-orbital overlaps with the benzene ring -

Twisted 2,6-Benzaldehyde: The ortho-methyl groups clash with the carbonyl oxygen. To relieve this strain, the C=O rotates ~90° out of plane.

-

Consequence: The conjugation is broken. The carbonyl behaves more like an aliphatic aldehyde (isolated) than an aromatic one. This explains the blue shift (loss of conjugation) and the increased electronic reactivity (loss of resonance stabilization), even if steric access is harder.

📚 References

-

Lehnert's Reagent (Knoevenagel):

-

Lehnert, W. (1973).[2] Knoevenagel-Kondensationen mit Titantetrachlorid/Base. Tetrahedron, 29(4), 635-638.

-

-

Luche Reduction/Addition (

): -

Rieche Formylation:

-

Rieche, A., Gross, H., & Höft, E. (1960). Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern. Chemische Berichte, 93(1), 88-94.

-

-

Steric Inhibition of Resonance:

-

Wheland, G. W. (1955). Resonance in Organic Chemistry. Wiley.[5] (Foundational text on SIR and orthogonality).

-

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 3-Bromo-2-fluoro-6-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel organic molecules is a cornerstone of innovation. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the electronic and steric environment of protons within a molecule. This guide provides an in-depth analysis of the expected 1H NMR spectrum of 3-Bromo-2-fluoro-6-methylbenzaldehyde, a polysubstituted aromatic aldehyde with potential applications in organic synthesis and medicinal chemistry.

This guide is structured to provide a comprehensive understanding, moving from theoretical prediction based on fundamental principles to a comparative analysis with structurally related compounds. We will delve into the nuanced effects of the bromo, fluoro, methyl, and aldehyde substituents on the proton chemical shifts and coupling patterns, offering a robust framework for interpreting the spectrum of this and similar complex aromatic systems.

Theoretical Prediction of the 1H NMR Spectrum

The 1H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aldehyde proton, the methyl protons, and the two aromatic protons. The chemical shifts (δ) and spin-spin coupling constants (J) of these protons are dictated by the interplay of inductive and resonance effects of the various substituents, as well as through-bond and through-space interactions.

a) Aldehyde Proton (-CHO):

The aldehyde proton is expected to be the most deshielded proton in the molecule, appearing as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm.[1] This significant downfield shift is primarily due to the strong electron-withdrawing nature of the carbonyl group and the magnetic anisotropy of the C=O bond.[2] Although weak coupling to the aromatic protons is sometimes observed, it is often not resolved, resulting in a sharp singlet.

b) Methyl Protons (-CH3):

The methyl protons, being attached to the aromatic ring, are classified as benzylic protons. Their chemical shift is generally observed in the range of δ 2.0-3.0 ppm. The presence of both an ortho-fluoro and an ortho-aldehyde group will influence the precise chemical shift. The electron-withdrawing nature of these adjacent groups is expected to shift the methyl signal slightly downfield within this range. This signal will appear as a singlet as there are no adjacent protons to couple with.

c) Aromatic Protons (Ar-H):

The benzene ring in this compound has two remaining protons. Due to the unsymmetrical substitution pattern, these two protons are chemically non-equivalent and will appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.0 ppm).[3][4]

To predict their chemical shifts more accurately, we can consider the additive effects of the substituents on the chemical shift of benzene (δ 7.36 ppm)[5][6]:

-

Proton at C4 (H4): This proton is meta to the -CHO group, ortho to the -Br group, and para to the -CH3 group.

-

Proton at C5 (H5): This proton is para to the -CHO group, meta to the -Br and -F groups, and ortho to the -CH3 group.

The substituents exert the following general effects on aromatic proton chemical shifts:

-

-CHO: Electron-withdrawing, deshielding (ortho and para > meta).

-

-Br: Electron-withdrawing (inductive), weakly deactivating, deshielding (ortho > meta, para).

-

-F: Highly electronegative, strong inductive electron withdrawal, but also a pi-donor through resonance. The net effect can be complex.

-

-CH3: Electron-donating, shielding (ortho and para > meta).

Considering these effects, we can anticipate that both aromatic protons will be part of a complex splitting pattern. They will primarily exhibit a doublet of doublets splitting due to coupling with each other (ortho coupling, ³JHH, typically 7-10 Hz) and potentially smaller couplings to the fluorine atom (meta or para coupling, ⁴JHF or ⁵JHF).[7]

Comparative Spectral Analysis with Analogous Compounds

To refine our predictions and understand the subtle interplay of the substituents, a comparison with the 1H NMR spectra of simpler, related molecules is invaluable.

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzaldehyde | -CHO | ~10.0 | s | - |

| Ar-H | 7.5-8.0 | m | - | |

| 3-Bromotoluene | -CH3 | ~2.31 | s | - |

| Ar-H | 6.9-7.4 | m | - | |

| 4-Bromo-2-fluorotoluene | -CH3 | ~2.2 | s | - |

| Ar-H | 7.0-7.3 | m | - | |

| 2-Fluoro-6-methylbenzaldehyde | -CHO | ~10.4 | s | - |

| -CH3 | ~2.6 | s | - | |

| Ar-H | 7.0-7.5 | m | - |

Note: The chemical shifts for analogous compounds are approximate and can vary with the solvent and spectrometer frequency.

From this comparison, we can draw several key insights:

-

The aldehyde proton in 2-fluoro-6-methylbenzaldehyde is significantly downfield, suggesting a adownfield shift for the aldehyde proton in our target molecule as well.

-

The methyl group in 2-fluoro-6-methylbenzaldehyde is also shifted downfield compared to 3-bromotoluene, likely due to the proximity of the electron-withdrawing fluorine and aldehyde groups. A similar downfield shift is expected for the methyl group in this compound.

-

The aromatic protons in all the substituted analogs show complex multiplets in the expected aromatic region. The specific substitution pattern in this compound will lead to a unique set of chemical shifts and coupling constants for its two aromatic protons.

Experimental Protocol for 1H NMR Analysis

Obtaining a high-quality 1H NMR spectrum is contingent on proper sample preparation and instrument setup. The following is a generalized protocol.

a) Sample Preparation:

-

Weighing the Sample: Accurately weigh approximately 5-20 mg of this compound.[8]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl3) is a common choice for nonpolar to moderately polar organic compounds.[2][8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[8][9] Gentle vortexing or sonication can aid dissolution.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. The solvent height should be around 4-5 cm.[8]

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[8]

b) Data Acquisition:

-

Instrument Setup: Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.[8]

-

Acquisition Parameters: Standard 1H NMR acquisition parameters are typically used. This includes setting the appropriate spectral width, number of scans, and relaxation delay.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. Phasing and baseline correction are then applied to obtain the final spectrum for analysis.

Visualizing Spin-Spin Coupling

The coupling interactions between the protons in this compound can be visualized to better understand the expected splitting patterns.

Caption: Predicted spin-spin coupling interactions for the aromatic protons in this compound.

Conclusion

The 1H NMR spectrum of this compound is predicted to be a rich source of structural information. By systematically analyzing the expected chemical shifts based on substituent effects and comparing them with analogous compounds, researchers can confidently assign the signals in an experimentally obtained spectrum. The aldehyde proton will be a characteristic singlet at a very low field, the methyl protons will appear as a singlet in the benzylic region, and the two aromatic protons will present as a complex pattern of doublets of doublets, further split by the fluorine atom. This detailed analysis serves as a valuable guide for any scientist working with this or structurally similar polysubstituted aromatic compounds, enabling rapid and accurate structural confirmation.

References

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

JoVE. (2025, May 22). Video: NMR Spectroscopy of Aromatic Compounds. [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

-

University of Liverpool. (n.d.). Chemical shifts. [Link]

-

LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

Sources

- 1. Benzaldehyde(100-52-7) 1H NMR spectrum [chemicalbook.com]

- 2. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. nmrprobe.org [nmrprobe.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. commons.ggc.edu [commons.ggc.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. ou.edu [ou.edu]

A Comparative Guide to HPLC Purity Analysis of 3-Bromo-2-fluoro-6-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for novel chemical entities is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of 3-Bromo-2-fluoro-6-methylbenzaldehyde, a key building block in contemporary pharmaceutical synthesis. We will explore a robust Reverse-Phase HPLC (RP-HPLC) method, contrast it with a Gas Chromatography-Mass Spectrometry (GC-MS) approach, and delve into the scientific rationale behind the experimental design.

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

This compound is a substituted aromatic aldehyde whose reactivity is harnessed in the synthesis of a variety of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant ramifications, potentially altering the pharmacological and toxicological profile of the final drug product. Therefore, a precise and reliable analytical method for purity determination is not merely a quality control measure but a critical component of the drug development lifecycle.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds.[1] Its application in pharmaceutical analysis is widespread due to its high resolution, sensitivity, and adaptability to a wide range of analytes.[2] This guide will focus on a stability-indicating RP-HPLC method, designed to separate the main component from its potential process-related impurities and degradation products.

Understanding the Analyte: Physicochemical Properties of this compound

A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties.

| Property | Value/Information | Implication for HPLC Method Development |

| Molecular Formula | C₈H₆BrFO | The presence of bromine and fluorine, along with the aldehyde and methyl groups on the benzene ring, contributes to the molecule's overall polarity and UV absorbance.[3][4] |

| Molecular Weight | 217.04 g/mol | |

| Polarity | Moderately Polar | The combination of the polar aldehyde group and the hydrophobic halogenated benzene ring makes RP-HPLC an ideal separation technique.[5] |

| UV Absorbance | Expected to have strong absorbance in the UV region (typically 240-280 nm) | A UV/Vis or Photodiode Array (PDA) detector is suitable for detection and quantification. |

| Solubility | Soluble in common organic solvents like acetonitrile and methanol | Facilitates sample and standard preparation. |

Proposed RP-HPLC Method for Purity Analysis

This section outlines a proposed RP-HPLC method for the purity analysis of this compound. The method is designed to be stability-indicating, meaning it can resolve the main peak from potential degradation products.[6][7]

Experimental Protocol: RP-HPLC

1. Instrumentation and Columns:

-

HPLC System: A standard HPLC or UHPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable starting point due to its versatility in separating moderately polar compounds.[6]

2. Reagents and Standards:

-

Acetonitrile (ACN): HPLC grade

-

Water: HPLC grade or purified water

-

Formic Acid: Analytical grade

-

This compound Reference Standard: Of known purity.

3. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Mobile Phase A | 0.1% Formic Acid in Water | The acidic mobile phase helps to suppress the ionization of any potential acidic impurities and ensures good peak shape for the aldehyde. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for moderately polar compounds. |

| Gradient Elution | 0-15 min: 40-90% B15-17 min: 90% B17-18 min: 90-40% B18-25 min: 40% B | A gradient elution is employed to ensure the elution of any potential non-polar impurities and to clean the column after each injection, providing a robust and reproducible method. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Detection Wavelength | 254 nm | Based on the expected UV absorbance of the benzaldehyde moiety. A PDA detector can be used to monitor a wider range and to check for peak purity. |

| Injection Volume | 10 µL |

4. Sample and Standard Preparation:

-

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.

-

Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Filter through a 0.45 µm syringe filter before injection.

Method Validation Strategy

To ensure the reliability of the proposed HPLC method, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[8]

| Validation Parameter | Description |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[8][9] |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations should be used. |

| Accuracy | The closeness of test results obtained by the method to the true value. This can be assessed by recovery studies of spiked samples. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day). |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. |

Potential Impurities

A robust purity method must be able to separate the active ingredient from any potential impurities. These can arise from the synthesis process or from degradation of the final product.

Process-Related Impurities:

The synthesis of this compound likely involves the formylation of a substituted bromofluorotoluene precursor.[10] Potential impurities could include:

-

Starting Materials: Unreacted 1-bromo-4-fluoro-2-methylbenzene (or a similar precursor).

-

Isomeric Impurities: Positional isomers of the final product, such as 2-Bromo-3-fluoro-6-methylbenzaldehyde.

-

Over-brominated or under-brominated species.

-

By-products from side reactions.

Degradation Products:

Forced degradation studies are essential for identifying potential degradation products and ensuring the stability-indicating nature of the analytical method.[8][9][11] Potential degradation pathways for this compound include:

-

Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (3-Bromo-2-fluoro-6-methylbenzoic acid).

-

Photolytic Degradation: Aromatic and halogenated compounds can be susceptible to degradation upon exposure to light.[11]

-

Hydrolysis: While generally stable, forced acidic or basic conditions could lead to degradation.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and semi-volatile compounds, Gas Chromatography (GC) offers a high-efficiency separation alternative to HPLC. When coupled with a Mass Spectrometer (MS), it provides powerful identification capabilities.

Experimental Protocol: GC-MS

This protocol is adapted from a validated method for the analysis of bromofluoro benzaldehyde isomers.

1. Instrumentation:

-

GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

2. Chromatographic Conditions:

| Parameter | Condition | Rationale |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column for the analysis of a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min | |

| Injector Temperature | 250 °C | Ensures complete vaporization of the analyte. |